Physicochemical Head-to-Head: 4-Methoxy-1-methoxycarbonyl-beta-carboline vs. 1-Methoxycarbonyl-β-carboline (Des‑Methoxy Analog)
In a direct head‑to‑head comparison of computed physicochemical properties, 4‑Methoxy‑1‑methoxycarbonyl‑beta‑carboline (target) differs from 1‑methoxycarbonyl‑β‑carboline (CAS 3464‑66‑2, des‑methoxy analog) in molecular weight (+30.03 Da), hydrogen‑bond acceptor count (+1), and rotatable bond count (+1), while computed LogP remains comparable (2.5 vs. 2.5) [1][2]. The additional 4‑methoxy group increases topological polar surface area by approximately 9.0 Ų (from ~55.2 Ų to 64.2 Ų), potentially impacting passive membrane permeability [3].
| Evidence Dimension | Physicochemical properties: molecular weight, LogP, H‑bond acceptors, rotatable bonds, TPSA |
|---|---|
| Target Compound Data | MW 256.26 g/mol; XLogP3 2.5; H‑bond acceptors 4; H‑bond donors 1; rotatable bonds 3; TPSA 64.20 Ų |
| Comparator Or Baseline | 1-Methoxycarbonyl-β-carboline (CAS 3464-66-2): MW 226.23 g/mol; XLogP3 2.5; H‑bond acceptors 3; H‑bond donors 1; rotatable bonds 2; TPSA ~55.2 Ų |
| Quantified Difference | ΔMW +30.03 Da; ΔH‑bond acceptors +1; ΔRotatable bonds +1; ΔTPSA +~9.0 Ų; ΔLogP ~0 |
| Conditions | Computed properties from PubChem (XLogP3) and JChem/PlantaE DB; TPSA by fragment‑based calculation |
Why This Matters
The higher TPSA and additional H‑bond acceptor of the target compound predict altered solubility and permeability relative to the des‑methoxy analog, which directly affects formulation buffer selection, DMSO stock preparation, and cell‑based assay exposure in procurement‑driven experimental design.
- [1] PubChem Compound Summary CID 181292. Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/181292 View Source
- [2] PubChem Compound Summary CID 1089531. Methyl 9H-pyrido[3,4-b]indole-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1089531 View Source
- [3] PlantaE DB. Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate – TPSA and XLogP Data. https://plantaedb.com/compounds/methyl-4-methoxy-9h-pyrido34-bindole-1-carboxylate View Source
